

5-Methyl-5-hexen-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

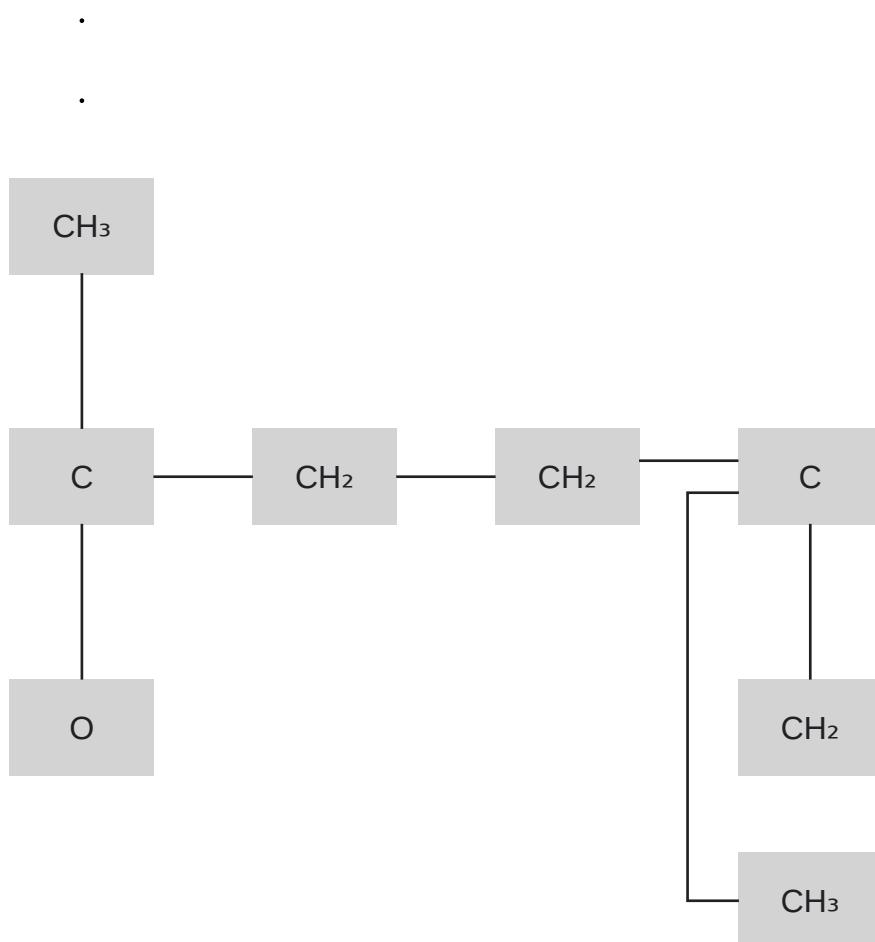
Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-one

Cat. No.: B1580765

[Get Quote](#)

An In-depth Technical Guide to 5-Methyl-5-hexen-2-one


For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **5-Methyl-5-hexen-2-one**, a ketone with applications as a flavoring agent.^[1] It details its chemical identity, physical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-methylhex-5-en-2-one.^{[1][2]} Other common synonyms include methallylacetone and 5-methylene-2-hexanone.^[1]

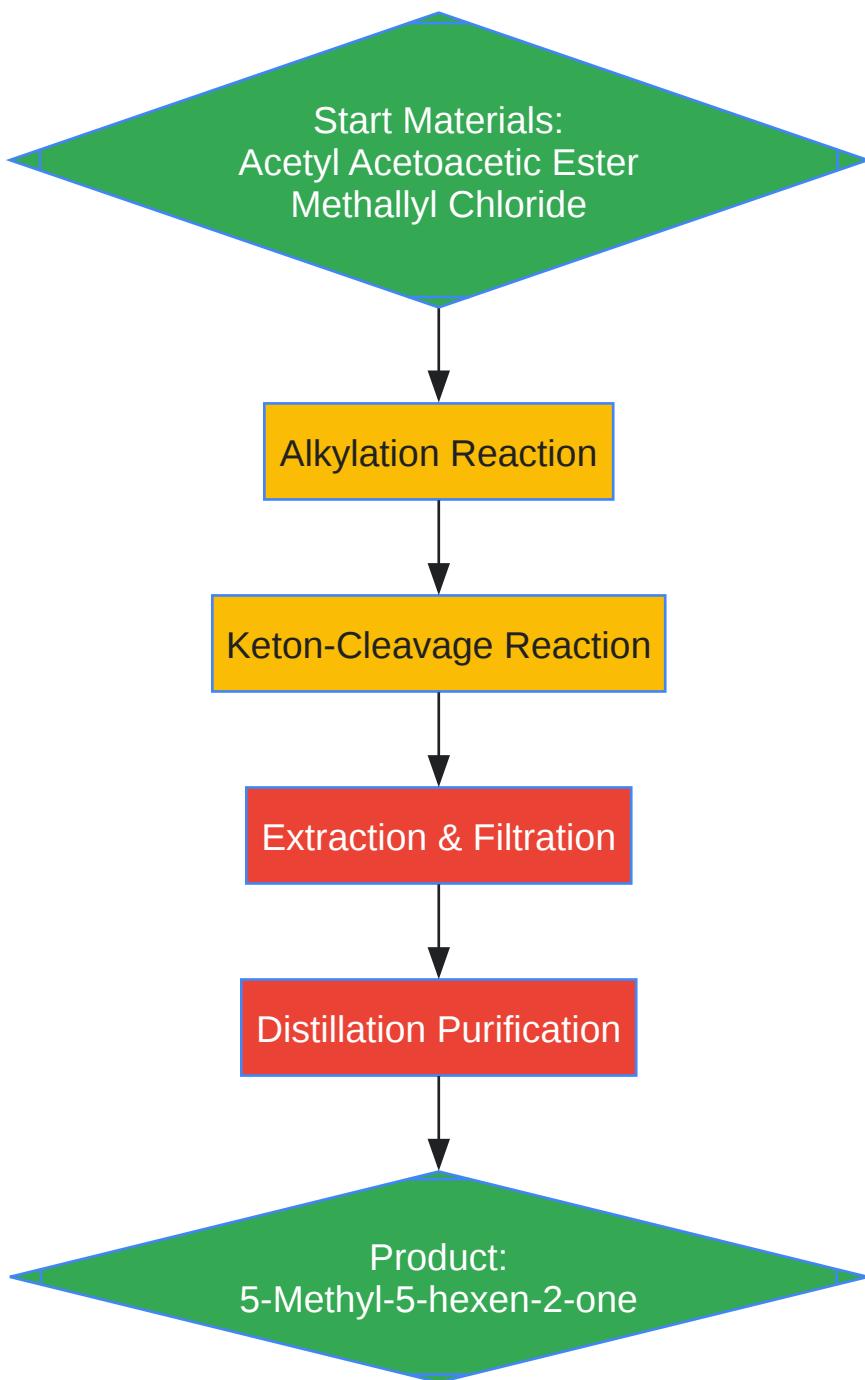
The chemical structure consists of a six-carbon chain. A ketone functional group is located at the second carbon position (C2), and a double bond exists between the fifth (C5) and a methyl-substituted sixth carbon, forming a terminal alkene.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **5-Methyl-5-hexen-2-one**.

Physicochemical Properties

A summary of the key quantitative data for **5-Methyl-5-hexen-2-one** is presented below. This data is essential for its handling, application, and analysis in a laboratory setting.


Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1] [3]
CAS Number	3240-09-3	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	148-149 °C	[3] [4]
Density	0.865 g/mL at 25 °C	[3] [4]
Refractive Index	n _{20/D} 1.431	[3] [4]
Flash Point	42 °C (107.6 °F) - closed cup	[5]
Solubility	Insoluble in water; soluble in fats	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-Methyl-5-hexen-2-one** are crucial for its application in research and development.

A common and efficient method for the synthesis of **5-Methyl-5-hexen-2-one** involves the alkylation of an acetoacetic ester followed by a cleavage reaction.[\[6\]](#) This procedure is noted for its relatively high yield and straightforward execution.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methyl-5-hexen-2-one**.

Methodology:

- Alkylation: The synthesis is initiated by the alkylation of acetoacetic ester using methallyl chloride (3-chloro-2-methylpropene).^[6] Anhydrous potassium carbonate is added to a

starting material of acetyl acetone.[6]

- Cleavage: Following the alkylation, a cleavage reaction is performed.[6] The resulting ketoester is reacted with a 10% aqueous solution of sodium hydroxide (NaOH).[6] The reaction mixture is stirred overnight and refluxed for one hour.[6]
- Work-up and Purification: The sodium chloride (NaCl) formed is removed by filtration. The collected material is washed with ethanol. The final product is purified by distillation under normal pressure, followed by a second distillation under reduced pressure.[6]

This process has been reported to yield **5-Methyl-5-hexen-2-one** at approximately 51% over a period of 17-21 hours.[6]

The purity and concentration of **5-Methyl-5-hexen-2-one** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Methodology:

- Column: Newcrom R1 HPLC column.[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[7] For standard detection, phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[7]
- Application: This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 5-Methyl-5-hexen-2-one | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 5-Hexen-2-one, 5-methyl- [webbook.nist.gov]

- 3. 5-Methyl-5-hexen-2-one 99 3240-09-3 [sigmaaldrich.com]
- 4. 5-METHYL-5-HEXEN-2-ONE | 3240-09-3 [chemicalbook.com]
- 5. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodsentscompany.com]
- 6. odinity.com [odinity.com]
- 7. 5-Hexen-2-one, 5-methyl- | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [5-Methyl-5-hexen-2-one chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580765#5-methyl-5-hexen-2-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com